2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde
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Overview
Description
2’-Fluoro-2-methyl-[1,1’-biphenyl]-4-carbaldehyde is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a fluorine atom and a methyl group attached to the biphenyl structure, along with an aldehyde functional group. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Fluoro-2-methyl-[1,1’-biphenyl]-4-carbaldehyde typically involves multi-step organic reactions One common method is the Suzuki-Miyaura coupling reaction, which is used to form the biphenyl core This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base
Industrial Production Methods
Industrial production of 2’-Fluoro-2-methyl-[1,1’-biphenyl]-4-carbaldehyde may involve similar synthetic routes as those used in laboratory settings, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2’-Fluoro-2-methyl-[1,1’-biphenyl]-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: 2’-Fluoro-2-methyl-[1,1’-biphenyl]-4-carboxylic acid.
Reduction: 2’-Fluoro-2-methyl-[1,1’-biphenyl]-4-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2’-Fluoro-2-methyl-[1,1’-biphenyl]-4-carbaldehyde has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2’-Fluoro-2-methyl-[1,1’-biphenyl]-4-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
2’-Fluoro-[1,1’-biphenyl]-4-carbaldehyde: Lacks the methyl group, which may affect its chemical reactivity and biological activity.
2-Methyl-[1,1’-biphenyl]-4-carbaldehyde: Lacks the fluorine atom, which may influence its binding affinity and selectivity for certain targets.
4-Fluoro-2-methylbenzaldehyde: A simpler structure with only one aromatic ring, which may result in different chemical and physical properties.
Uniqueness
2’-Fluoro-2-methyl-[1,1’-biphenyl]-4-carbaldehyde is unique due to the combination of the fluorine atom, methyl group, and aldehyde functional group on the biphenyl scaffold. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H11FO |
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Molecular Weight |
214.23 g/mol |
IUPAC Name |
4-(2-fluorophenyl)-3-methylbenzaldehyde |
InChI |
InChI=1S/C14H11FO/c1-10-8-11(9-16)6-7-12(10)13-4-2-3-5-14(13)15/h2-9H,1H3 |
InChI Key |
PKJUKERPCKTTMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C=O)C2=CC=CC=C2F |
Origin of Product |
United States |
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